An In-depth Technical Guide to AB-FUBINACA 3-Fluorobenzyl Isomer
An In-depth Technical Guide to AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA 3-fluorobenzyl isomer, with the formal name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA). It is a positional isomer of the more widely known compound AB-FUBINACA, differing in the substitution of the fluorine atom from the 4-position to the 3-position on the benzyl (B1604629) ring.[1] As a member of the indazole-3-carboxamide class of SCRAs, this compound exhibits affinity for cannabinoid receptors and is primarily utilized in research and forensic applications.[2] This technical guide provides a comprehensive overview of the available scientific data on AB-FUBINACA 3-fluorobenzyl isomer, including its chemical properties, synthesis, analytical characterization, pharmacology, and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of AB-FUBINACA 3-fluorobenzyl isomer is presented in the table below.
| Property | Value | Reference |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [2] |
| CAS Number | 1185282-19-2 | [2] |
| Molecular Formula | C₂₀H₂₁FN₄O₂ | [2] |
| Molecular Weight | 368.4 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
Synthesis
A plausible synthetic route, based on the synthesis of related indazole-3-carboxamides, is outlined below. This should be considered a general schematic, and optimization of reaction conditions would be necessary.
Caption: General Synthetic Pathway for AB-FUBINACA 3-fluorobenzyl isomer.
Experimental Protocol (General)
Step 1: N-Alkylation of Indazole-3-carboxylic acid methyl ester To a solution of methyl 1H-indazole-3-carboxylate in an appropriate solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then 3-fluorobenzyl bromide is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC). After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate.
Step 2: Saponification The methyl ester from the previous step is dissolved in a mixture of methanol (B129727) and water. A base such as sodium hydroxide (B78521) or lithium hydroxide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with an acid like HCl. The resulting precipitate, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 3: Amide Coupling The carboxylic acid from Step 2 is dissolved in a solvent like DMF. A coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) are added, followed by the addition of L-valinamide. The reaction is stirred at room temperature until completion. The product, AB-FUBINACA 3-fluorobenzyl isomer, is then isolated by aqueous workup and purified by chromatography.
Analytical Characterization
The differentiation of AB-FUBINACA 3-fluorobenzyl isomer from its positional isomers is crucial for forensic and research purposes. Mass spectrometry is a key analytical technique for this differentiation.
Mass Spectrometry
A study by Murakami et al. detailed the differentiation of AB-FUBINACA and its five positional isomers, including the 3-fluorobenzyl isomer, using liquid chromatography-electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and triple quadrupole mass spectrometry (QqQ-MS).[3] While the 3-fluorobenzyl isomer and AB-FUBINACA were not chromatographically separated under the reported conditions, they could be distinguished based on the relative abundances of their product ions.[3] Specifically, the logarithmic values of the abundance ratios of m/z 109 to 253 [ln(A₁₀₉/A₂₅₃)] showed a significant difference between the 2-, 3-, and 4-fluorobenzyl isomers in the collision energy range of 20–50 eV.[3]
Table of Key Mass Spectrometry Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 369.17 [M+H]⁺ | 253 | Cleavage of the amide bond, loss of the valinamide (B3267577) moiety |
| 369.17 [M+H]⁺ | 109 | 3-fluorobenzyl cation |
Pharmacology
AB-FUBINACA 3-fluorobenzyl isomer is a potent agonist of the cannabinoid receptor 1 (CB1).[4]
Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Reference |
| CB1 | 51.1 | [2] |
| CB1 (alternative source) | 0.9 | [4] |
Note: The discrepancy in the reported Kᵢ values may be due to different experimental conditions or assay types. The value of 0.9 nM is identical to that often reported for the parent compound, AB-FUBINACA, suggesting it might be a typographical error in the product literature. The 51.1 nM value is more distinct and may be more representative of the 3-fluoro isomer.
Signaling Pathway
As a synthetic cannabinoid agonist, AB-FUBINACA 3-fluorobenzyl isomer is expected to activate the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for CB1 receptor activation by agonists involves the coupling to Gᵢ/G₀ proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the CB1 receptor can modulate ion channels, leading to the inhibition of N-type and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: Simplified CB1 Receptor Signaling Pathway.
Metabolism and Toxicology
There is currently no specific information available in the scientific literature regarding the in vitro or in vivo metabolism and toxicological profile of AB-FUBINACA 3-fluorobenzyl isomer. However, data from its parent compound, AB-FUBINACA, and other related synthetic cannabinoids can provide some insights into its likely metabolic fate and potential for toxicity.
The metabolism of AB-FUBINACA has been shown to proceed through several pathways, including hydroxylation of the alkyl and indazole moieties, and hydrolysis of the terminal amide.[5] It is plausible that the 3-fluorobenzyl isomer undergoes similar metabolic transformations.
The toxicological properties of AB-FUBINACA 3-fluorobenzyl isomer have not been reported. As with other potent synthetic cannabinoids, it should be handled with appropriate safety precautions in a research setting.
Conclusion
AB-FUBINACA 3-fluorobenzyl isomer is a potent synthetic cannabinoid agonist with a distinct analytical profile that allows for its differentiation from positional isomers. While its pharmacological profile is primarily defined by its affinity for the CB1 receptor, further research is needed to fully characterize its functional activity, metabolic fate, and toxicological profile. This technical guide summarizes the current state of knowledge and provides a foundation for future research into this compound.
References
- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aafs.org [aafs.org]
